4-Trimethylammoniobutanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

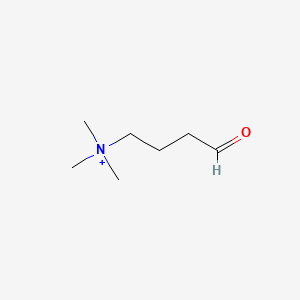

4-トリメチルアンモニオブタナールは、有機化合物の分類に属するアルデヒドです。それは、ブタナール骨格にトリメチルアンモニウム基が結合していることを特徴としています。 この化合物は、ヒトやマウスを含む様々な生物で見られる代謝産物です .

2. 製法

合成経路および反応条件: 4-トリメチルアンモニオブタナールは、4-トリメチルアンモニオブタノールの酸化によって合成することができます。 この反応は、通常、ピリジニウムクロロクロメート (PCC) や三酸化クロム (CrO3) などの酸化剤を制御された条件下で使用して行われます .

工業生産方法: 4-トリメチルアンモニオブタナールの工業生産には、金属触媒を用いた4-トリメチルアンモニオブタノールの触媒酸化が用いられる場合があります。 このプロセスは、高収率と高純度を達成するために最適化されており、様々な用途に適した化合物を確実に供給します .

3. 化学反応の分析

反応の種類: 4-トリメチルアンモニオブタナールは、以下のを含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主な生成物:

酸化: 4-トリメチルアンモニオブタン酸.

還元: 4-トリメチルアンモニオブタノール.

置換反応: 用いた求核剤に応じて、様々な置換誘導体が生成されます.

準備方法

Synthetic Routes and Reaction Conditions: 4-Trimethylammoniobutanal can be synthesized through the oxidation of 4-trimethylammoniobutanol. The reaction typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of 4-trimethylammoniobutanol using metal catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

化学反応の分析

Types of Reactions: 4-Trimethylammoniobutanal undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 4-trimethylammoniobutanoic acid.

Reduction: The compound can be reduced to 4-trimethylammoniobutanol.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC and CrO3.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products:

Oxidation: 4-Trimethylammoniobutanoic acid.

Reduction: 4-Trimethylammoniobutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-トリメチルアンモニオブタナールは、以下のを含むいくつかの科学研究用途があります。

作用機序

4-トリメチルアンモニオブタナールの作用機序は、特定の酵素との相互作用に関与しています。 例えば、4-トリメチルアンモニオブタナールは、4-トリメチルアミノブチルアルデヒドデヒドロゲナーゼという酵素の作用によって、4-トリメチルアンモニオブタン酸に変換することができます . この変換は、L-カルニチンの合成に関連する代謝経路において重要です .

類似の化合物:

4-トリメチルアンモニオブタン酸: L-カルニチンの合成に関与する、4-トリメチルアンモニオブタナールの誘導体です.

ガンマ-ブチロベタイン: L-カルニチンへの前駆体となる、もう一つの関連化合物です.

独自性: 4-トリメチルアンモニオブタナールは、代謝経路における特定の役割と様々な化学反応を起こす能力により、研究や産業用途に役立つ汎用性の高い化合物です .

類似化合物との比較

4-Trimethylammoniobutanoic acid: A derivative of 4-trimethylammoniobutanal, involved in the synthesis of L-carnitine.

Gamma-butyrobetaine: Another related compound, also a precursor to L-carnitine.

Uniqueness: this compound is unique due to its specific role in metabolic pathways and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications .

生物活性

4-Trimethylammoniobutanal, also known as 4-trimethylaminobutyraldehyde, is a compound that plays a significant role in various biological processes, particularly in metabolism and cellular functions. This article explores its biochemical properties, enzymatic activities, and potential therapeutic implications based on diverse research findings.

This compound is characterized by its trimethylammonium group, which contributes to its solubility and interaction with biological membranes. It is primarily involved in the metabolism of amino acids and plays a role in the detoxification of aldehydes.

Enzymatic Activity

The primary enzymatic activity associated with this compound involves its conversion to 4-trimethylammoniobutanoic acid through the action of aldehyde dehydrogenase enzymes. The reaction can be summarized as follows:

This reaction demonstrates the compound's role in oxidoreductase activity, which is critical for cellular metabolism and energy production .

Metabolic Pathways

This compound is involved in several key metabolic pathways:

- Lysine Catabolism : It plays a role in the breakdown of lysine, an essential amino acid, contributing to various metabolic functions.

- Detoxification : The compound aids in the detoxification of lipid peroxidation-derived aldehydes, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

- Protective Effects Against Oxidative Stress : Research indicates that this compound helps protect cells from oxidative damage by facilitating the metabolism of harmful aldehydes. This function is particularly important in maintaining cellular integrity under stress conditions .

- Role in Neurodegenerative Diseases : Studies have suggested that alterations in the metabolism of compounds like this compound may be linked to neurodegenerative diseases. For instance, its metabolic pathways could influence cognitive functions and energy homeostasis in neuronal cells .

- Metabolomic Analysis : Recent metabolomic studies have identified significant changes in metabolites associated with this compound, indicating its involvement in various physiological and pathological processes. For example, differential expression of metabolites was observed in models of aging and neurodegeneration .

Research Data Table

| Parameter | Value |

|---|---|

| Molecular Weight | 115.19 g/mol |

| Enzyme Involved | 4-Trimethylaminobutyraldehyde Dehydrogenase |

| Gene Name | ALDH9A1 |

| Reaction | This compound + NAD+ → 4-Trimethylammoniobutanoic acid + NADH |

| Biological Role | Metabolism of lysine; detoxification of aldehydes |

特性

CAS番号 |

64595-66-0 |

|---|---|

分子式 |

C7H16NO+ |

分子量 |

130.21 g/mol |

IUPAC名 |

trimethyl(4-oxobutyl)azanium |

InChI |

InChI=1S/C7H16NO/c1-8(2,3)6-4-5-7-9/h7H,4-6H2,1-3H3/q+1 |

InChIキー |

OITBLCDWXSXNCN-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCC=O |

正規SMILES |

C[N+](C)(C)CCCC=O |

Key on ui other cas no. |

64595-66-0 |

物理的記述 |

Solid |

同義語 |

gamma-trimethylaminobutyraldehyde trimethylaminobutyraldehyde |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。